molecular formula C12H15N3S2 B14474441 N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 66015-21-2

N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14474441
CAS No.: 66015-21-2
M. Wt: 265.4 g/mol
InChI Key: XYWQKDRGZYTPLG-UHFFFAOYSA-N
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Description

N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring and a phenylpropyl group, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with phenylpropyl sulfanyl reagents. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with N-methyl-2-phenylpropyl sulfanyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, its anticonvulsant properties may be attributed to its ability to modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Known for its diverse biological activities.

    5-Phenyl-1,3,4-thiadiazole-2-amine: Similar structure but lacks the N-methyl and sulfanyl groups.

    2-Amino-1,3,4-thiadiazole: Basic thiadiazole structure without the phenylpropyl group.

Uniqueness

This compound is unique due to the presence of both the N-methyl and phenylpropyl sulfanyl groups, which contribute to its enhanced biological activity and potential therapeutic applications .

Properties

CAS No.

66015-21-2

Molecular Formula

C12H15N3S2

Molecular Weight

265.4 g/mol

IUPAC Name

N-methyl-5-(2-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3S2/c1-9(10-6-4-3-5-7-10)8-16-12-15-14-11(13-2)17-12/h3-7,9H,8H2,1-2H3,(H,13,14)

InChI Key

XYWQKDRGZYTPLG-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NN=C(S1)NC)C2=CC=CC=C2

Origin of Product

United States

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